6-methyl-1H-indazol-5-ol
Overview
Description
6-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole derivatives, which include 6-methyl-1h-indazol-5-ol, have been found to exhibit a wide range of biological activities . For instance, some indazole derivatives have been identified as inhibitors of cyclo-oxygenase-2 (COX-2) and tyrosine kinase fibroblast growth factor receptor (FGFR) , which play crucial roles in inflammation and cancer pathways respectively.
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For example, an indazole derivative inhibited the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage in a concentration-dependent manner .
Biochemical Pathways
For instance, an indazole derivative inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indazole derivatives have been shown to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
6-methyl-1H-indazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects . Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2 receptor, where it acts as an agonist . This interaction can influence neurotransmission and has implications for neurological research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been observed to modulate cell signaling pathways, particularly those involving serotonin receptors . This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In inflammatory cells, the inhibition of COX-2 by this compound reduces the production of pro-inflammatory mediators such as prostaglandins . This reduction can lead to decreased inflammation and pain.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of inflammatory mediators . Additionally, this compound binds to the 5-HT2 receptor, activating it and leading to downstream signaling events that influence neurotransmission . These binding interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may diminish with time as the compound degrades . This temporal aspect is important for understanding the long-term potential of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit COX-2 and reduce inflammation without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of this compound. The interaction with these enzymes is crucial for understanding the compound’s metabolism and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . Additionally, binding proteins in the blood can affect the distribution of this compound to different tissues, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments . This localization is critical for its biological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and the presence of oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
6-methyl-1H-indazol-5-ol has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without any substituents.
2H-indazole: A tautomeric form of indazole.
3-methyl-1H-indazole: A methyl-substituted indazole at the 3-position.
5-hydroxy-1H-indazole: An indazole derivative with a hydroxyl group at the 5-position.
Uniqueness
6-methyl-1H-indazol-5-ol is unique due to the specific positioning of the methyl and hydroxyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both electron-donating (methyl) and electron-withdrawing (hydroxyl) groups can influence the reactivity and interaction with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
6-methyl-1H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOBXXNRFCWTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629074 | |
Record name | 6-Methyl-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478832-60-9 | |
Record name | 6-Methyl-1H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1H-indazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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